molecular formula C11H13N3O2 B3030415 2-(Boc-amino)-5-cyanopyridine CAS No. 902837-44-9

2-(Boc-amino)-5-cyanopyridine

Cat. No.: B3030415
CAS No.: 902837-44-9
M. Wt: 219.24
InChI Key: JDQQNZYKHZVLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Boc-amino)-5-cyanopyridine is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the second position and a cyano group at the fifth position. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions.

Scientific Research Applications

2-(Boc-amino)-5-cyanopyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

Target of Action

The primary target of 2-(Boc-amino)-5-cyanopyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction is to act as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon–carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura coupling reaction . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It is known that the compound is stable under most conditions, which suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound is stable under most conditions, but can be cleaved under mild acidolysis . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment .

Safety and Hazards

When handling Boc-protected amines, personal protective equipment/face protection should be worn. Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation .

Future Directions

Boc-protected amines continue to play an important role in peptide synthesis and other areas of organic chemistry . Future research may focus on developing more efficient methods for the synthesis and deprotection of Boc-protected amines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-5-cyanopyridine typically involves the protection of the amino group with a Boc group followed by the introduction of the cyano group. One common method is to start with 2-amino-5-cyanopyridine and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and yields the desired Boc-protected product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Boc-amino)-5-cyanopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Substitution Reactions: Reagents like organolithium or Grignard reagents can be used for nucleophilic substitution.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed:

Comparison with Similar Compounds

    2-(Fmoc-amino)-5-cyanopyridine: Similar to the Boc-protected compound but uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.

    2-(Cbz-amino)-5-cyanopyridine: Uses the carbobenzoxy (Cbz) group for protection.

Uniqueness: 2-(Boc-amino)-5-cyanopyridine is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it a preferred choice in many synthetic applications where selective protection and deprotection of the amino group are required .

Properties

IUPAC Name

tert-butyl N-(5-cyanopyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQQNZYKHZVLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654793
Record name tert-Butyl (5-cyanopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-44-9
Record name tert-Butyl (5-cyanopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Boc-amino)-5-cyanopyridine
Reactant of Route 2
Reactant of Route 2
2-(Boc-amino)-5-cyanopyridine
Reactant of Route 3
Reactant of Route 3
2-(Boc-amino)-5-cyanopyridine
Reactant of Route 4
Reactant of Route 4
2-(Boc-amino)-5-cyanopyridine
Reactant of Route 5
Reactant of Route 5
2-(Boc-amino)-5-cyanopyridine
Reactant of Route 6
Reactant of Route 6
2-(Boc-amino)-5-cyanopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.